![molecular formula C28H40O4Sn B14211936 Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-24-3](/img/structure/B14211936.png)
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound characterized by the presence of two dimethylstannane groups bonded to {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dimethyltin dichloride with {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The stannane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane exerts its effects involves the interaction of its organotin moiety with various molecular targets. The tin center can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Characterized by the presence of dimethylstannane groups.
Dibutylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Similar structure but with dibutylstannane groups.
Diethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Contains diethylstannane groups instead of dimethylstannane.
Uniqueness
This compound is unique due to its specific combination of dimethylstannane groups and {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Properties
CAS No. |
826990-24-3 |
|---|---|
Molecular Formula |
C28H40O4Sn |
Molecular Weight |
559.3 g/mol |
IUPAC Name |
[dimethyl-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2CH3.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1H3;/q;;;;+2/p-2 |
InChI Key |
CIJCYMVBLNXXBM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


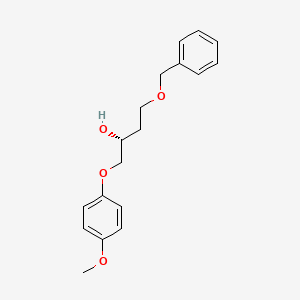

![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

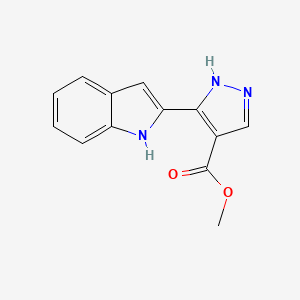

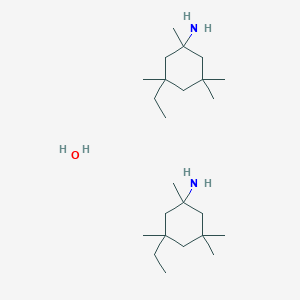
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
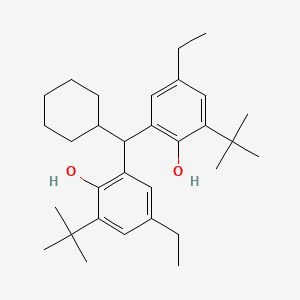
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
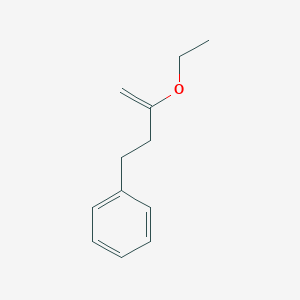
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
